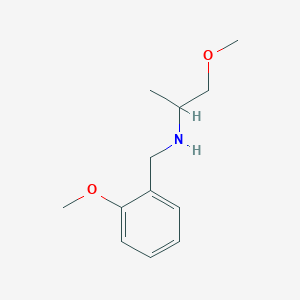

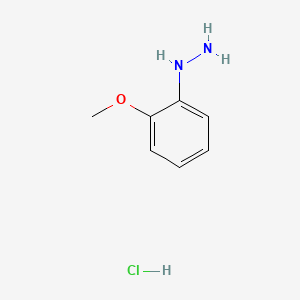

![molecular formula C10H10N4S B1305782 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 86691-41-0](/img/structure/B1305782.png)

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

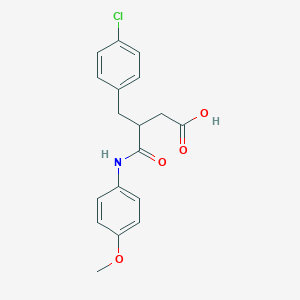

The compound 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The hydrazino group attached to the propanenitrile moiety indicates the presence of a hydrazine functional group linked to a carbon triple bond (nitrile group), suggesting potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in various studies. For instance, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile have been synthesized and evaluated for their anti-inflammatory properties, with the nitrogen of the hydrazino group playing a crucial role in their activity . Additionally, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a closely related compound, has been achieved through reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, indicating the versatility of benzothiazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, as seen in the synthesis of Ru(II) complexes containing hydrazinylbenzothiazole ligands. These complexes exhibit distorted octahedral geometries around the ruthenium ion and bidentate N^N coordination modes for the hydrazine ligand, as confirmed by X-ray analyses and DFT calculations . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with diazonium salts to form hydrazones, which can cyclize into different heterocyclic compounds upon heating . Similarly, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole undergoes ring closure reactions with urea and carbon disulphide to yield triazolo derivatives . These reactions demonstrate the reactivity of the hydrazino group and its utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features and reactivity. For instance, the presence of the hydrazino group and nitrile functionality suggests potential for hydrogen bonding and polar interactions. NMR spectral studies of some 2-(benzothiazol-2-yl)hydrazine derivatives have provided insights into their solution and solid-state structures, which are important for understanding their chemical behavior and interactions with biological targets .

将来の方向性

Benzothiazoles, including 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile, are biologically active and industrially demanded compounds . Their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . These compounds play a special role in the design of biologically active compounds, which may be useful for developing new drugs and materials .

特性

IUPAC Name |

3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGRBQHJJOBWPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386538 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile | |

CAS RN |

86691-41-0 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

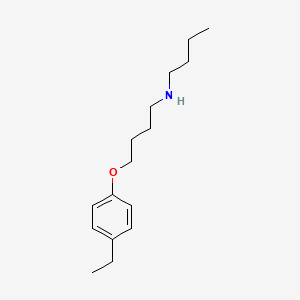

![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)

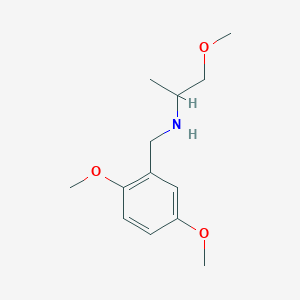

![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)

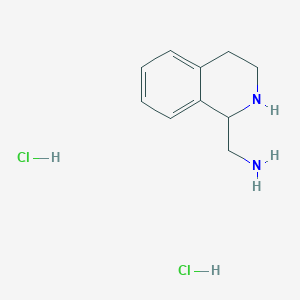

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)